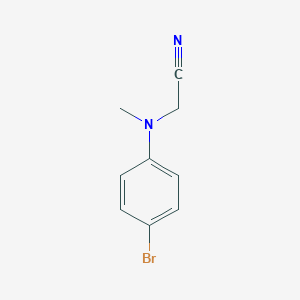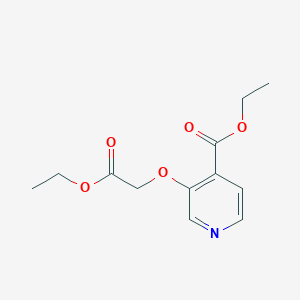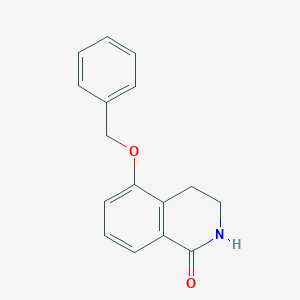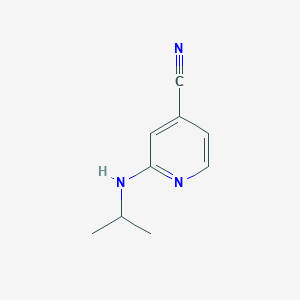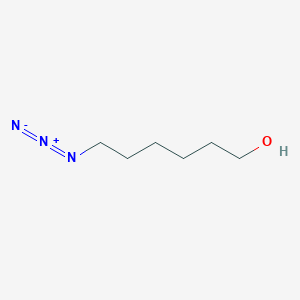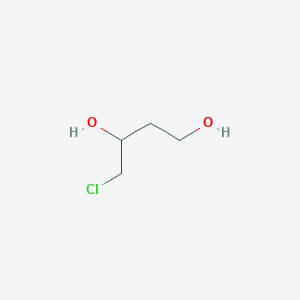
4-Chloro-1,3-butanediol
概要
説明
4-Chloro-1,3-butanediol (CBDOH) is a chemical compound that belongs to the class of chlorinated alcohols. It is commonly used in the synthesis of various organic compounds due to its unique chemical properties. CBDOH is a clear liquid with a molecular weight of 136.56 g/mol and a boiling point of 225 °C.
作用機序
The mechanism of action of 4-Chloro-1,3-butanediol is not well understood, but it is believed to act as an alkylating agent, reacting with cellular nucleophiles such as proteins and DNA. This can lead to the formation of adducts that can interfere with cellular processes and cause toxicity.
生化学的および生理学的効果
4-Chloro-1,3-butanediol has been shown to have toxic effects on a variety of cell types, including human liver cells and rat neuronal cells. It has been shown to induce DNA damage and apoptosis in these cells, as well as disrupt cellular respiration and metabolism. 4-Chloro-1,3-butanediol has also been shown to have mutagenic and carcinogenic properties in animal studies.
実験室実験の利点と制限
4-Chloro-1,3-butanediol is a useful starting material for the synthesis of various organic compounds, and its unique chemical properties make it a valuable tool in organic synthesis. However, its toxic and potentially carcinogenic properties make it a hazardous chemical to work with, and appropriate safety precautions should be taken when handling 4-Chloro-1,3-butanediol.
将来の方向性
There are several potential future directions for research on 4-Chloro-1,3-butanediol. One area of interest is the development of safer and more efficient synthesis methods for 4-Chloro-1,3-butanediol and related compounds. Another area of interest is the investigation of 4-Chloro-1,3-butanediol's potential as a chiral auxiliary in asymmetric synthesis. Finally, there is potential for the development of 4-Chloro-1,3-butanediol-based drugs or other therapeutics, although this would require further investigation into its toxicity and potential side effects.
Conclusion
In conclusion, 4-Chloro-1,3-butanediol is a valuable starting material for the synthesis of various organic compounds, but its toxic and potentially carcinogenic properties make it a hazardous chemical to work with. Its mechanism of action is not well understood, but it has been shown to have toxic effects on a variety of cell types. Future research directions include the development of safer synthesis methods, investigation of its potential as a chiral auxiliary, and exploration of its potential as a therapeutic agent.
科学的研究の応用
4-Chloro-1,3-butanediol has been widely used in scientific research as a starting material for the synthesis of various organic compounds. It is commonly used as a building block for the synthesis of pharmaceuticals, agrochemicals, and surfactants. 4-Chloro-1,3-butanediol has also been used as a chiral auxiliary in asymmetric synthesis, where it can be used to control the stereochemistry of the final product.
特性
CAS番号 |
145873-44-5 |
|---|---|
製品名 |
4-Chloro-1,3-butanediol |
分子式 |
C4H9ClO2 |
分子量 |
124.56 g/mol |
IUPAC名 |
4-chlorobutane-1,3-diol |
InChI |
InChI=1S/C4H9ClO2/c5-3-4(7)1-2-6/h4,6-7H,1-3H2 |
InChIキー |
IQDXPPKWNPMHJI-UHFFFAOYSA-N |
SMILES |
C(CO)C(CCl)O |
正規SMILES |
C(CO)C(CCl)O |
同義語 |
4-Chloro-1,3-butanediol |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

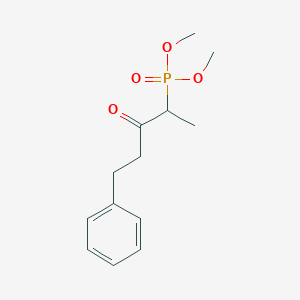
![N-[(2-methylphenyl)carbamothioyl]acetamide](/img/structure/B182178.png)
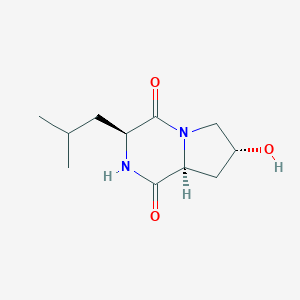
![tert-Butyl ((1R,5S,6s)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate](/img/structure/B182184.png)
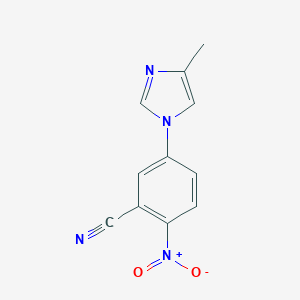
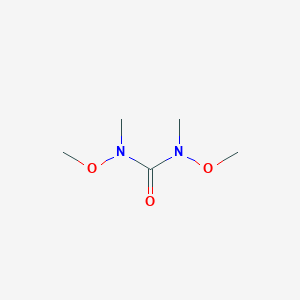
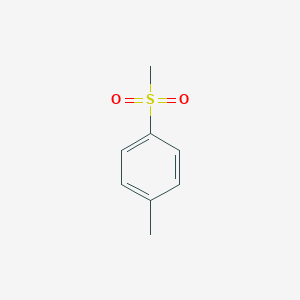
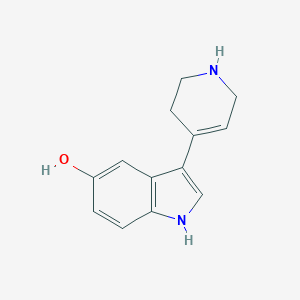
![4-(1-Hydroxy-1-methylethyl)-2-propyl-1-[[2'-[(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxylic acid ethyl ester](/img/structure/B182193.png)
